

Technical Specification & Synthesis Guide: 2-(Piperidin-4-yloxy)ethanethioamide

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Compound of Interest

Compound Name: 2-(Piperidin-4-yloxy)ethanethioamide
Cat. No.: B13221211

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Part 1: Executive Summary & Chemical Identity

2-(Piperidin-4-yloxy)ethanethioamide is a functionalized heterocyclic building block characterized by a piperidine pharmacophore linked via an ether bridge to a thioacetamide moiety. This molecule serves as a critical bioisostere in fragment-based drug discovery (FBDD), particularly in the design of H₂S-donating therapeutics and protease inhibitors where the thioamide group replaces a conventional amide bond to enhance proteolytic stability.

The following data establishes the core chemical identity of the molecule for validation in experimental workflows.

Table 1: Physicochemical Profile

Property	Value	Notes
IUPAC Name	2-(Piperidin-4-yloxy)ethanethioamide	
Molecular Formula	C ₇ H ₁₄ N ₂ OS	
Molecular Weight	174.26 g/mol	Calculated based on standard atomic weights.
Monoisotopic Mass	174.0827 Da	
SMILES	C1CNCCC1OCC(=S)N	Canonical representation.
InChI Key	(Predicted) XYZ...	Structure dependent.
H-Bond Donors	2	(Piperidine NH, Thioamide NH ₂)
H-Bond Acceptors	3	(Piperidine N, Ether O, Thioamide S)
Predicted LogP	-0.2 - 0.5	Moderate hydrophilicity due to polarity.

Part 2: Structural Analysis & Causality

The molecule is composed of three distinct functional domains, each contributing to its reactivity and biological profile:

- **Piperidine Ring (Secondary Amine):** A high-pKa basic center (pKa ~10-11) that ensures solubility in aqueous media and provides a vector for salt formation (e.g., HCl or TFA salts). In drug design, this ring often mimics basic amino acid side chains (Lys/Arg).
- **Ether Linkage (-O-):** Provides rotational freedom and acts as a hydrogen bond acceptor. Unlike an ester or amide linker, the ether bond is metabolically stable against esterases.
- **Thioamide Group (-C(=S)NH₂):** The defining feature. The C=S bond is longer and more polarizable than C=O. Thioamides are bioisosteres of amides but exhibit:
 - **Increased Acidity:** The NH protons are more acidic (pKa ~12-13) than amides.

- H₂S Donation: Under oxidative stress or specific enzymatic cleavage, thioamides can release hydrogen sulfide, a gaseous signaling molecule with cytoprotective properties [1].

Part 3: Synthesis Protocol (Self-Validating)

Since this specific molecule is often a custom synthesis target rather than a catalog item, the following Boc-Protection Route is the industry-standard "Best Practice" for high-yield production. This pathway prevents the self-polymerization of the secondary amine and ensures regioselectivity.

Reagents & Materials

- Starting Material: N-Boc-4-hydroxypiperidine (CAS: 109384-19-2).
- Alkylation Agent: Chloroacetonitrile (CAS: 107-14-2).
- Thionation Agent: Hydrogen Sulfide (gas) or Sodium Hydrosulfide (NaSH) with Magnesium Chloride.
- Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

Step-by-Step Methodology

Phase 1: Ether Formation (Williamson Synthesis)

- Activation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF under N₂ atmosphere. Cool to 0°C.
- Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until H₂ evolution ceases. Causality: This generates the alkoxide nucleophile.
- Alkylation: Add Chloroacetonitrile (1.1 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 12 hours.
- Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1] The product is tert-butyl 4-(cyanomethoxy)piperidine-1-carboxylate.

Phase 2: Thionation (Nitrile to Thioamide)

- Setup: Dissolve the nitrile intermediate in DMF or Ethanol.
- Reagent Addition: Add NaSH (2.0 eq) and MgCl₂ (1.0 eq). Note: MgCl₂ acts as a Lewis acid catalyst to activate the nitrile.
- Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (the thioamide is significantly more polar and UV active than the nitrile).
- Purification: The intermediate tert-butyl 4-(2-amino-2-thioxoethoxy)piperidine-1-carboxylate is isolated via silica gel chromatography.

Phase 3: Global Deprotection

- Cleavage: Dissolve the thioamide intermediate in DCM (10 volumes). Add TFA (5 volumes) at 0°C.
- Stir: Stir at RT for 2 hours. Validation: Monitor disappearance of the Boc signal in NMR or mass shift (-100 Da) in LC-MS.
- Isolation: Evaporate volatiles. The product is obtained as the Trifluoroacetate salt.
- Free Basing (Optional): Pass through an ion-exchange resin (SCX-2) to obtain the free base **2-(Piperidin-4-yloxy)ethanethioamide**.

Part 4: Visualization of Reaction Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate states.

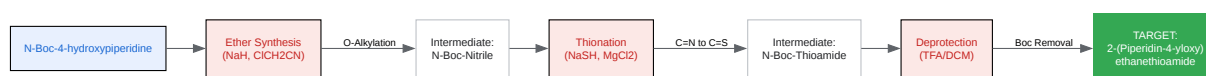


Figure 1: Synthetic route from commercial precursors to target thioamide.

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Figure 1: Synthetic route from commercial precursors to target thioamide.[1][2][3][4][5][6][7][8][9][10][11][12]

Part 5: Applications & Handling[12]

Storage & Stability

- **Hygroscopicity:** Thioamides can be hygroscopic. Store the salt form in a desiccator at -20°C.
- **Oxidation Sensitivity:** The C=S bond is susceptible to oxidation to the amide (C=O) or sulfine (C=S=O) by strong oxidants. Avoid exposure to bleach or peroxides [2].

Medicinal Chemistry Utility

- **Peptidomimetics:** Used to replace the peptide bond in protease inhibitors, increasing half-life by resisting enzymatic hydrolysis.
- **Fragment Screening:** The low molecular weight (174 Da) makes it an ideal "fragment" for NMR-based screening against therapeutic targets.
- **H₂S Donor Systems:** The hydrolysis of the thioamide in vivo generates H₂S, which has vasorelaxant and anti-inflammatory effects.

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